HMN-176 (CAS 173529-10-7) is a stilbene-derived, cell-permeable compound recognized as the active metabolite of the oral prodrug HMN-214. Its primary mechanism involves inducing G2/M cell cycle arrest, leading to apoptosis in a broad range of tumor cell lines. Distinct from many antimitotic agents that target tubulin polymerization directly, HMN-176 interferes with the subcellular localization of Polo-like kinase 1 (PLK1). Critically, it possesses a second mechanism: the ability to down-regulate multidrug resistance gene (MDR1) expression by inhibiting the NF-Y transcription factor, offering a tool to circumvent P-glycoprotein-mediated drug efflux.
Direct substitution of HMN-176 with alternatives carries significant risks to experimental validity. Procuring its prodrug, HMN-214, for direct *in vitro* application introduces metabolic conversion as an uncontrolled variable, compromising the accuracy of dose-response studies. Conversely, substituting with more common mitotic inhibitors, such as tubulin binders, fails to replicate HMN-176's distinct and critical secondary mechanism: the suppression of MDR1 gene expression. This dual activity makes HMN-176 non-interchangeable for studies focused on overcoming P-glycoprotein-mediated drug resistance, as generic inhibitors lack the specific NF-Y-targeting activity required to restore chemosensitivity.
HMN-176 demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard solvent for in vitro compound screening, with reported concentrations reaching up to 76 mg/mL. In contrast, it is documented as insoluble in common aqueous buffers and ethanol, making pre-dissolved DMSO stocks essential for reliable experimental use.
| Evidence Dimension | Solubility |
| Target Compound Data | Up to 76 mg/mL in DMSO |
| Comparator Or Baseline | Water / Ethanol (Insoluble) |
| Quantified Difference | Qualitatively high solubility vs. insolubility |
| Conditions | Standard laboratory conditions (25°C) |
High solubility in a primary laboratory solvent ensures the creation of stable, high-concentration stock solutions, minimizing compound precipitation and improving dose-response accuracy in cellular and biochemical assays.
In an adriamycin-resistant human ovarian cancer cell line (K2/ARS), treatment with 3 µM HMN-176 reduced the 50% growth inhibition (GI50) value of adriamycin by approximately 50%, effectively re-sensitizing the resistant cells. This effect is directly linked to mechanism; the same study demonstrated that HMN-176 suppresses the expression of MDR1 mRNA by 56% in these cells.
| Evidence Dimension | Adriamycin GI50 / MDR1 mRNA Expression |
| Target Compound Data | Adriamycin GI50 reduced by ~50%; MDR1 mRNA expression suppressed by 56% |
| Comparator Or Baseline | Untreated K2/ARS adriamycin-resistant cells |
| Quantified Difference | ~2-fold increase in sensitivity to Adriamycin |
| Conditions | K2/ARS human ovarian cancer cells treated with 3 µM HMN-176 |
This provides a specific, mechanistic advantage over standard cytotoxic agents, making HMN-176 the appropriate choice for investigating or overcoming P-glycoprotein-mediated drug resistance.
HMN-176 is the direct, active metabolite of the orally administered prodrug HMN-214. Pharmacokinetic studies in rats show that after oral administration of HMN-214, the prodrug itself is not detected in plasma; instead, the active HMN-176 is measured, reaching peak plasma levels at 2 hours. Using HMN-176 directly in cellular assays removes the need for metabolic activation.
| Evidence Dimension | Pharmacological Form |
| Target Compound Data | Active metabolite, immediately available for biological action in vitro |
| Comparator Or Baseline | HMN-214 (Prodrug requiring in vivo metabolic conversion) |
| Quantified Difference | Eliminates the metabolic conversion step (Tmax of 2 hours in vivo) |
| Conditions | In vitro cellular or biochemical systems vs. in vivo oral administration |
For in vitro research, procuring the active metabolite provides more precise pharmacological control and ensures that observed effects are directly attributable to the compound, not variable metabolic rates.
HMN-176 demonstrates potent cytotoxicity not only against parental cancer cell lines but also against sublines selected for resistance to common chemotherapeutics. In a P388 leukemia model, HMN-176 displayed IC50 values of 143 nM, 557 nM, and 265 nM against cells resistant to cisplatin, doxorubicin, and vincristine, respectively, indicating low cross-resistance.
| Evidence Dimension | IC50 Value |
| Target Compound Data | 143 nM (Cisplatin-R), 557 nM (Doxorubicin-R), 265 nM (Vincristine-R) |
| Comparator Or Baseline | Standard-of-care chemotherapeutics to which the cells are resistant |
| Quantified Difference | Retains nanomolar potency in models where comparator drugs have failed |
| Conditions | P388 leukemia cell lines with acquired resistance |
This low cross-resistance profile makes HMN-176 a valuable tool for studying cancer cell vulnerabilities that are independent of the mechanisms of resistance to established drugs.
Based on its proven ability to suppress MDR1 expression and re-sensitize resistant cells, HMN-176 is the logical choice for models studying P-glycoprotein (P-gp) efflux pump mechanisms or for use in combination therapy screens designed to overcome clinical resistance.
As the direct active metabolite, HMN-176 is ideally suited for in vitro systems (e.g., cell culture, organoids, biochemical assays) where prodrug metabolism is absent or a confounding variable, ensuring dose-response data directly reflects target engagement.
Given its demonstrated potency against cell lines resistant to cisplatin, doxorubicin, and vincristine, HMN-176 serves as an effective agent for identifying novel therapeutic strategies or vulnerabilities in cancer models that have already developed resistance to standard-of-care agents.
The combination of high DMSO solubility, ensuring compatibility with automated liquid handlers, and potent, broad-spectrum nanomolar cytotoxicity makes HMN-176 a suitable positive control or reference compound for HTS campaigns seeking novel antimitotic or chemosensitizing agents.